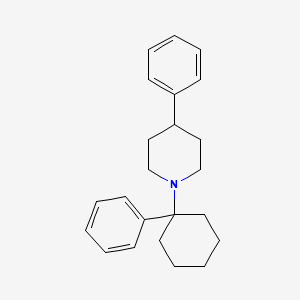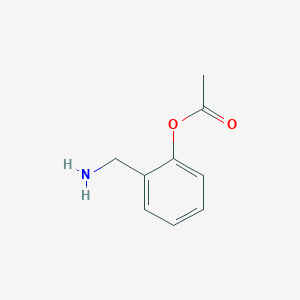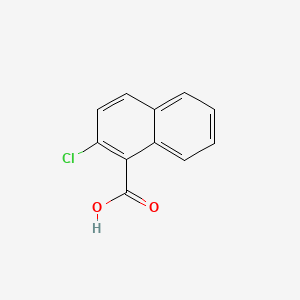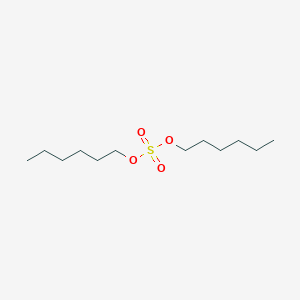
4-Phenyl-1-(1-phenylcyclohexyl)piperidine
Descripción general
Descripción
PCP and its analogs are potent psychotomimetic drugs that significantly affect the central nervous system. They are known for their hallucinogenic properties and dissociative anesthetic effects . PCP has a complex pharmacological profile, including analgesic, anticonvulsant, and antianxiety properties, depending on the dose and species examined .
Synthesis Analysis
New derivatives of PCP (II-IV) have been synthesized by modifying substituents on the aromatic, cyclohexyl, and amine moieties of the tricyclic structure. These modifications aim to enhance analgesic activity. In vivo evaluation using tail immersion and formalin tests on mice revealed that compounds II and IV exhibited better activity in reducing acute thermal and chemical pains, respectively, compared to other compounds and the PCP group. These compounds may have nociception opioid receptor (NOP) antagonistic characteristics and a close affinity for NMDA antagonists .
Molecular Structure Analysis
The molecular formula of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine hydrochloride is C23H30ClNO, with a molecular weight of 371.955 g/mol . The compound features a benzene ring bound to a piperidine ring .
Mecanismo De Acción
PCP is a noncompetitive antagonist of the NMDA subtype of the glutamate receptor. It affects the release and reabsorption of monoaminergic neurotransmitters (dopamine, serotonin, and norepinephrine). Additionally, it interacts with muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .
Physical and Chemical Properties
Safety and Hazards
Propiedades
IUPAC Name |
4-phenyl-1-(1-phenylcyclohexyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGOSCPJZXGFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(1-phenylcyclohexyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)


![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)


![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)





